An In-depth Technical Guide to 4-chloro-2-(propionylamino)benzoic acid
An In-depth Technical Guide to 4-chloro-2-(propionylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
4-chloro-2-(propionylamino)benzoic acid, a derivative of anthranilic acid, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Anthranilic acid and its analogues have long been recognized as privileged scaffolds, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 4-position and a propionylamino moiety at the 2-position of the benzoic acid ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of 4-chloro-2-(propionylamino)benzoic acid, from its fundamental properties and synthesis to its potential therapeutic applications and analytical characterization.
Core Properties and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. Below is a summary of the key identifiers and calculated properties for 4-chloro-2-(propionylamino)benzoic acid.
| Property | Value | Source |
| CAS Number | 274901-75-6 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.65 g/mol | |
| IUPAC Name | 4-chloro-2-(propanoylamino)benzoic acid | |
| Synonyms | 4-chloro-2-(propionylamino)benzoic acid | |
| Physical Form | Solid (predicted) | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |
Strategic Synthesis: A Plausible Pathway
Proposed Synthetic Workflow
Caption: Figure 1: Proposed Synthesis of 4-chloro-2-(propionylamino)benzoic acid.
Step-by-Step Experimental Protocol
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-chloro-2-aminobenzoic acid in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: To the solution, add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
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Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add 1.1 equivalents of propionyl chloride dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Aqueous Workup: Upon completion, dilute the reaction mixture with water and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This step protonates the carboxylate and precipitates the product.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Applications in Drug Development
N-acyl anthranilic acids are a class of compounds with a diverse range of pharmacological activities.[2][3][4] While specific studies on 4-chloro-2-(propionylamino)benzoic acid are limited, its structural motifs suggest potential applications in several therapeutic areas.
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Anti-inflammatory and Analgesic Agents: The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[2] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that 4-chloro-2-(propionylamino)benzoic acid could exhibit similar inhibitory activity.
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Antimicrobial and Antiviral Properties: Various derivatives of anthranilic acid have demonstrated antimicrobial and antiviral activities.[2] The specific substitutions on the aromatic ring and the nature of the acyl group can be tailored to target specific enzymes or cellular processes in pathogens.
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Anticancer Activity: Some anthranilic acid derivatives have been investigated as potential anticancer agents, showing antiproliferative effects on various tumor cell lines.[5]
Illustrative Biological Pathway: COX Inhibition
Caption: Figure 2: Potential Mechanism of Action via COX Inhibition.
Analytical Characterization Workflow
The structural elucidation and purity assessment of a newly synthesized compound are critical. A standard analytical workflow would involve a combination of spectroscopic and spectrometric techniques.
Standard Analytical Workflow
Caption: Figure 3: Standard Analytical Workflow.
Expected Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating propionylamino group. Signals for the ethyl group of the propionyl moiety (a triplet and a quartet) and a broad singlet for the amide N-H proton would also be present.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the amide, as well as distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern. The two carbons of the ethyl group would also be visible.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functionalities.
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
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Fire and Explosion Hazards: The compound is likely a combustible solid. Avoid creating dust clouds, as they can form explosive mixtures with air.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-chloro-2-(propionylamino)benzoic acid is a compound with considerable potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural similarity to known bioactive molecules suggests a range of possible therapeutic applications. This guide provides a foundational technical overview to support researchers and scientists in their exploration of this promising molecule. Further experimental studies are warranted to fully elucidate its synthetic optimization, pharmacological profile, and therapeutic potential.
References
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Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Scientific Research in Science and Technology. [Link]
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Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2008). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 51(15), 4749–4753. [Link]
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Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215–224. [Link]
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SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). Semantic Scholar. [Link]

